1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea, also known as AT9283, is a molecule currently being investigated for its potential to inhibit Syk, a protein tyrosine kinase. Syk plays a crucial role in various cellular processes, including immune cell activation and allergic responses [].
AT9283 is a multi-targeted kinase inhibitor, specifically designed to inhibit Aurora A and Aurora B kinases, which play crucial roles in cell division and are often overexpressed in various cancers. The chemical structure of AT9283 is described as 1-cyclopropyl-3-[3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl]urea, with a molecular formula of C₁₉H₂₃N₇O₂ and a molecular weight of approximately 381.44 g/mol . This compound was developed by Astex Therapeutics and has shown promise in preclinical studies for its ability to arrest tumor growth across multiple cancer types .
AT9283 primarily functions by inhibiting the phosphorylation activities of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the disruption of several signaling pathways, including the JAK/STAT pathway, where AT9283 has been shown to decrease the phosphorylation of STAT3, a key regulator in many malignancies . Additionally, it affects downstream signaling proteins such as Akt and MAP kinases, which are critical for cell survival and proliferation .
AT9283 exhibits significant anti-tumoral activity, particularly in multiple myeloma and colorectal cancer models. In vitro studies have demonstrated that AT9283 induces apoptosis characterized by increased polyploidy and reduced phosphorylation of histone H3, indicative of Aurora B inhibition. The compound also triggers upregulation of p53 and p27 proteins during apoptosis, suggesting its role in promoting cell death through multiple pathways . Furthermore, AT9283 has shown effectiveness against mast cell activation, inhibiting allergic responses by targeting Syk-dependent signaling pathways .
AT9283 is primarily investigated for its applications in oncology as a treatment for various cancers due to its ability to inhibit key kinases involved in tumor growth and progression. It has been studied for use in multiple myeloma, colorectal cancer, and potentially other malignancies where Aurora kinases are implicated. Additionally, its role in modulating mast cell activity presents opportunities for treating allergic diseases .
Interaction studies have demonstrated that AT9283 not only inhibits Aurora A and B but also interacts with several other kinases such as JAKs and Abl. Its ability to downregulate STAT3 phosphorylation suggests potential interactions with pathways involved in inflammation and immune responses . The compound has been shown to reversibly inhibit mast cell degranulation without affecting upstream signaling proteins like Syk directly .
Several compounds share structural or functional similarities with AT9283:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
AZD1152 | Inhibits Aurora B kinase | Selectively targets Aurora B; used in clinical trials for solid tumors |
MLN8237 | Selective Aurora A kinase inhibitor | More selective than AT9283; fewer off-target effects |
Barasertib | Dual inhibitor of Aurora A/B | Developed for hematological malignancies; shows efficacy in resistant cases |
CCT137690 | Inhibits both Aurora A/B kinases | Focus on breast cancer treatment; different pharmacokinetics |
AT9283's uniqueness lies in its multi-targeted approach, affecting not just the Aurora kinases but also modulating other critical signaling pathways involved in tumor growth and survival. This broad-spectrum inhibition may provide therapeutic advantages over more selective inhibitors like AZD1152 or MLN8237.
The discovery of AT9283 represents a landmark achievement in fragment-based drug discovery, utilizing Astex Therapeutics' proprietary Pyramid platform [1] [2]. The fragment screening campaign employed a systematic approach that combined multiple biophysical techniques to identify and validate promising chemical starting points for Aurora kinase inhibition [8]. The initial fragment library consisted of compounds adhering to the "rule of three" criteria, with molecular weights below 300 Daltons, limited hydrogen bond donors and acceptors, and reduced structural complexity compared to traditional drug-like molecules [4].
The screening strategy incorporated a dual-technology approach utilizing high-concentration biochemical assays alongside biophysical methods [4]. This orthogonal screening methodology proved essential for reducing false positive rates and prioritizing the most promising fragment hits based on their binding characteristics [4]. The fragment screening process specifically targeted the Aurora kinase family, focusing on Aurora A and Aurora B as primary targets due to their critical roles in mitotic regulation and their overexpression in various cancer types [8].
Fragment hit validation employed thermal shift assays and nuclear magnetic resonance spectroscopy to confirm binding and determine binding modes [4]. The screening campaign successfully identified a pyrazole-benzimidazole fragment that demonstrated ligand-efficient binding to the Aurora kinase active site [8]. This initial fragment exhibited micromolar affinity but possessed favorable ligand efficiency metrics that made it an attractive starting point for structure-based optimization [8].
The synthetic route to AT9283 follows a convergent multi-step pathway designed to efficiently assemble the complex pyrazole-benzimidazole urea structure [13]. The synthesis begins with the preparation of key intermediates through established organic chemistry transformations, with particular attention to the formation of the benzimidazole core structure [13].
Synthetic Step | Key Transformation | Reagents/Conditions | Yield Considerations |
---|---|---|---|
Step 1 | Acid chloride formation | Thionyl chloride, tetrahydrofuran, dimethylformamide | High conversion required |
Step 2 | Morpholine coupling | Morpholine, tetrahydrofuran, triethylamine | Clean amide formation |
Step 3 | Ketone reduction | Sodium borohydride, boron trifluoride etherate, tetrahydrofuran | Selective reduction |
Step 4 | Nitro group reduction | Palladium on carbon, hydrogen, ethanol | Complete reduction essential |
Step 5 | Amide coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-Hydroxybenzotriazole, dimethylformamide | High efficiency coupling |
Step 6 | Cyclization | Acetic acid, reflux conditions | Ring closure to benzimidazole |
Step 7 | Final nitro reduction | Palladium on carbon, hydrogen, dimethylformamide | Clean conversion to amine |
Step 8 | Urea formation | Standard urea coupling methods | Final product formation |
The synthetic pathway requires careful control of reaction conditions to ensure high purity and yield of the final product [13]. The morpholine-containing side chain is introduced early in the synthesis through nucleophilic substitution, followed by reduction of the ketone functionality to provide the required methylene linker [13]. The benzimidazole core formation proceeds through a cyclization reaction under acidic conditions, which must be carefully monitored to avoid over-reaction or degradation of sensitive functional groups [13].
Critical intermediates in the synthesis include 4-amino-1H-pyrazole-3-carboxylic acid methyl ester and the morpholine-substituted benzimidazole precursor [13]. These intermediates require rigorous purification to ensure the quality of the final product, as impurities can significantly impact the biological activity and selectivity profile of AT9283 [13].
The structure-based optimization of AT9283 was enabled by the development of a novel soakable crystal form of Aurora A kinase [8] [12]. This crystallographic system allowed for the rapid determination of multiple protein-ligand complex structures, providing detailed insights into the binding mode and interactions of fragment hits and optimized compounds [8]. The crystal structures revealed that AT9283 binds within the adenosine triphosphate-binding site of Aurora A, making key interactions with the hinge region and surrounding residues [8] [17].
Crystallographic analysis demonstrated that AT9283 can adopt multiple binding conformations, including both Asp-Phe-Gly loop "in" and "out" conformations [6] [17]. The original crystal structure showed AT9283 bound to Aurora A in the Asp-Phe-Gly "in" active conformation [8], while subsequent studies revealed the compound's ability to bind to the "out" inactive conformation as well [6] [17]. This conformational plasticity contributes to the compound's binding kinetics and overall affinity for the target [6] [17].
The optimization process utilized iterative structure-activity relationship studies guided by crystallographic data [8] [12]. Key binding interactions include hydrogen bonds with the hinge region residues and hydrophobic contacts within the adenosine triphosphate-binding pocket [8]. The morpholine substituent occupies a solvent-accessible region, providing opportunities for further optimization while maintaining favorable binding interactions [8].
Crystallographic studies revealed critical binding residues including Asp145, Leu210, Phe80, Ala213, Leu83, Glu211, Glu81, Gln85, and Asp274 [12]. These interactions guided the medicinal chemistry optimization to enhance potency while maintaining selectivity across the kinase family [8]. The structural data enabled the rational design of modifications that improved both Aurora A and Aurora B inhibitory activity [8].
The structure-activity relationship studies for AT9283 revealed its multi-targeted kinase inhibition profile beyond the Aurora kinases [8] [22]. Comprehensive kinase profiling demonstrated potent inhibition of Aurora A and Aurora B with IC50 values of approximately 3 nanomolar for both targets [8] [3]. Additionally, AT9283 exhibited significant activity against several other kinases, including Janus kinase 2, Janus kinase 3, and the imatinib-resistant Abl T315I mutant [8] [22].
Kinase Target | IC50 Value (nM) | Selectivity Notes | Binding Mode |
---|---|---|---|
Aurora A | 3 | Primary target | Adenosine triphosphate-competitive |
Aurora B | 3 | Primary target | Adenosine triphosphate-competitive |
Janus kinase 2 | 1.2 | Secondary activity | Adenosine triphosphate-competitive |
Janus kinase 3 | 1.1 | Secondary activity | Adenosine triphosphate-competitive |
c-Abl | 4 | Including T315I mutant | Adenosine triphosphate-competitive |
The structure-activity relationship analysis revealed that the pyrazole-benzimidazole core is essential for Aurora kinase activity [8]. Modifications to the urea linker significantly impact potency, with the cyclopropyl substituent providing optimal binding characteristics [8]. The morpholine side chain contributes to both potency and selectivity, likely through favorable interactions with specific residues in the binding pocket [8].
Cross-kinase selectivity studies demonstrated that AT9283's inhibitory profile extends beyond Aurora kinases due to structural similarities in the adenosine triphosphate-binding sites of related kinases [22]. The compound's ability to inhibit the Abl T315I gatekeeper mutant, which confers resistance to imatinib, stems from its distinct binding mode that does not rely on interactions with the gatekeeper residue [22]. This selectivity profile makes AT9283 particularly valuable for targeting multiple oncogenic pathways simultaneously [22].
The scale-up and process chemistry development for AT9283 presented several challenges typical of complex heterocyclic compounds [13] [20]. The multi-step synthetic route requires careful optimization of reaction conditions, solvent selection, and purification methods to ensure consistent quality and yield at manufacturing scale [13]. Key considerations include the stability of intermediates under process conditions and the control of impurities that could impact the final product quality [13].
Process optimization focused on improving the efficiency of the benzimidazole cyclization step, which is critical for establishing the correct regiochemistry [13]. The reaction conditions must be carefully controlled to prevent formation of isomeric byproducts that could compromise the biological activity [13]. Solvent selection plays a crucial role in both reaction efficiency and downstream processing, with particular attention to environmental and safety considerations [13].
Purification challenges arise from the presence of closely related impurities formed during the synthetic process [13]. The morpholine-containing side chain can undergo degradation under certain conditions, requiring careful control of pH and temperature during processing [13]. Crystallization conditions for the final product must be optimized to ensure consistent polymorphic form and particle size distribution [13].
Quality control measures include comprehensive analytical testing to monitor impurity levels and ensure batch-to-batch consistency [13] [20]. The development of robust analytical methods for quantitation of the active pharmaceutical ingredient and related substances is essential for regulatory compliance [13]. Stability studies under various conditions inform storage requirements and shelf-life determination for the drug substance [13].